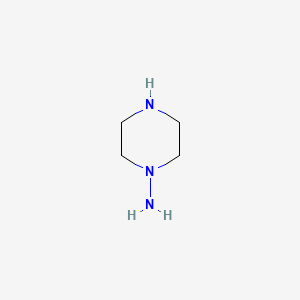

ピペラジン-1-アミン

説明

Molecular Structure Analysis

The molecular structure of piperazin-1-amine consists of a six-membered piperazine ring with an amino group (NH₂) attached to one of the nitrogen atoms. The compound is a colorless, crystalline solid with a molecular weight of approximately 101.15 g/mol .

Chemical Reactions Analysis

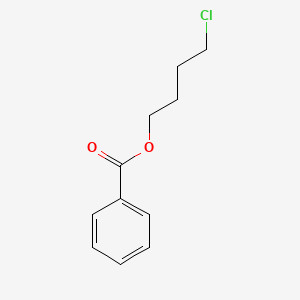

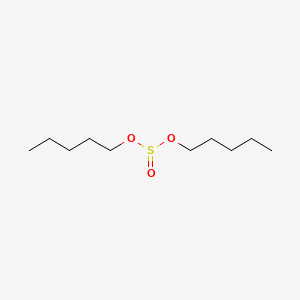

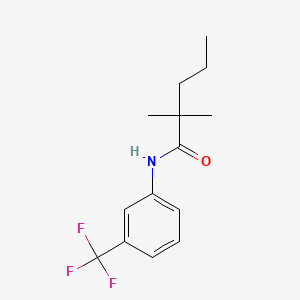

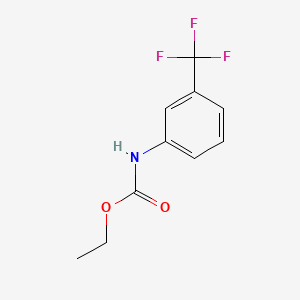

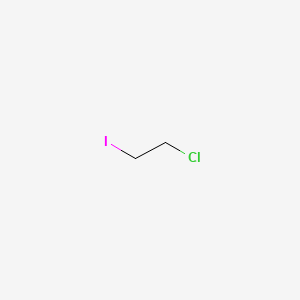

Piperazin-1-amine can participate in various chemical reactions, including acylation, alkylation, and condensation reactions. It can form derivatives by reacting with acyl chlorides, alkyl halides, or other electrophiles. These reactions allow for the modification of its chemical properties and functional groups .

科学的研究の応用

創薬と医薬品化学

ピペラジン-1-アミンは、さまざまな医薬品合成における重要な構成要素です。 創薬において、最も一般的な窒素複素環の3番目にランクインしています 。イマチニブ(グリベックとして販売)やシルデナフィル(バイアグラとして販売)などの薬剤に含まれることから、その重要性がわかります。 この化合物の2つの窒素原子は、水素結合ドナー/アクセプターとして働くことで薬理学的特性を強化し、生体受容体との相互作用を改善し、水溶性と生物学的利用能を高めます .

C–H官能基化

ピペラジン環のC–H官能基化の最近の進歩により、ピペラジン含有化合物の構造的多様性が広がりました。 このプロセスにより、ピペラジン環の炭素原子に官能基を導入することができ、これはより複雑で潜在的により活性な医薬品を生成するために不可欠です .

ブロックバスター医薬品の合成

ピペラジン-1-アミンは、いくつかのブロックバスター医薬品の合成における重要なビルディングブロックです。 その構造的特徴により、6員環の遠位位置で3D幾何学を調整することができ、これは最も近い類似体であるモルホリンやピペリジンでは容易に得られない特徴です .

不安解消薬および抗うつ薬

この化合物は、不安解消薬および抗うつ薬の開発に使用されてきました。 受容体相互作用を調節する能力により、これらの治療薬の薬理学的特性における貴重な構成要素となっています .

抗がん剤および心臓保護特性

ピペラジン-1-アミン誘導体は、抗がん剤および心臓保護薬に有益な特性を示します。 ピペラジン-1-アミンを組み込むことで、薬物動態特性が向上し、さまざまながんや心臓病に対するより効果的な治療法につながる可能性があります .

抗ウイルス剤

ピペラジン-1-アミンの構造モチーフは、抗ウイルス剤に多く見られます。 その窒素複素環は、ウイルスタンパク質との相互作用に不可欠であり、それによってウイルスの複製を阻害します .

光レドックス触媒

光レドックス触媒の分野では、ピペラジン-1-アミンは、新しい合成方法の開発において役割を果たしています。 この研究分野は、光媒介される持続可能な化学反応を作成するために不可欠です .

複素環化学

6員複素環として、ピペラジン-1-アミンは、複素環化学研究において重要です。 これは、さまざまな化学製品や医薬品に見られる窒素含有複素環の特性と反応を研究するためのモデル化合物として役立ちます .

作用機序

Target of Action

Piperazin-1-amine, also known as Piperazine, primarily targets the GABA receptors in the body . It binds directly and selectively to muscle membrane GABA receptors . In addition, Piperazin-1-amine derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease .

Mode of Action

Piperazin-1-amine acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .

Biochemical Pathways

The biochemical pathways affected by Piperazin-1-amine involve the GABAergic system and acetylcholine metabolism . Piperazin-1-amine’s interaction with GABA receptors leads to hyperpolarization of nerve endings . As an acetylcholinesterase inhibitor, Piperazin-1-amine prevents the breakdown of acetylcholine, thereby increasing its availability .

Pharmacokinetics

Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

The primary result of Piperazin-1-amine’s action is the paralysis of parasites , which allows the host body to easily remove or expel the invading organism . This is achieved through its agonistic action on GABA receptors, leading to hyperpolarization of nerve endings . As an acetylcholinesterase inhibitor, it can potentially enhance cognitive function by increasing the availability of acetylcholine .

将来の方向性

生化学分析

Biochemical Properties

Piperazin-1-amine plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperazin-1-amine can act as a ligand for certain receptors, modulating their signaling pathways. It also interacts with enzymes involved in metabolic processes, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. These interactions can lead to the activation or inhibition of enzymatic activity, thereby affecting metabolic flux and the levels of metabolites within the cell .

Cellular Effects

Piperazin-1-amine has been shown to exert various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperazin-1-amine can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of piperazin-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperazin-1-amine can bind to specific receptors or enzymes, altering their conformation and activity. For instance, it can act as an agonist or antagonist for GABA receptors, modulating neurotransmission and neuronal activity. Additionally, piperazin-1-amine can inhibit or activate enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of piperazin-1-amine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that piperazin-1-amine is relatively stable under physiological conditions, but it can undergo degradation over time, leading to the formation of metabolites with different biological activities. Long-term exposure to piperazin-1-amine can result in changes in cellular function, such as alterations in gene expression, enzyme activity, and metabolic flux .

Dosage Effects in Animal Models

The effects of piperazin-1-amine can vary with different dosages in animal models. At low doses, piperazin-1-amine may exert beneficial effects, such as enhancing cognitive function or reducing anxiety. At high doses, it can cause toxic or adverse effects, such as neurotoxicity, hepatotoxicity, or cardiotoxicity. These threshold effects are important to consider when evaluating the safety and efficacy of piperazin-1-amine in preclinical studies .

Metabolic Pathways

Piperazin-1-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or oxidized metabolites. These metabolic transformations can affect the biological activity and toxicity of piperazin-1-amine, influencing its overall pharmacokinetic and pharmacodynamic profile .

Transport and Distribution

The transport and distribution of piperazin-1-amine within cells and tissues are mediated by specific transporters and binding proteins. Piperazin-1-amine can be taken up by cells through active transport mechanisms, such as those involving organic cation transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

Piperazin-1-amine exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, piperazin-1-amine can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be directed to the nucleus, where it can modulate gene expression and DNA repair processes .

特性

IUPAC Name |

piperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3/c5-7-3-1-6-2-4-7/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPZRUYMFDWKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276410 | |

| Record name | Piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30651-60-6 | |

| Record name | Piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINOPIPERAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine?

A1: The molecular formula of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine is C12H16N4O2 []. Unfortunately, the molecular weight is not provided in the abstract.

Q2: Can you describe the key structural features of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine as determined by the research?

A2: The research article highlights several key structural features of 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.2.1]oct-2-ene](/img/structure/B1360247.png)